7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol
CAS No.:
Cat. No.: VC16295443
Molecular Formula: C22H18ClN3O
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
methyl}-2-methylquinolin-8-ol -](/images/structure/VC16295443.png)
Specification
Molecular Formula | C22H18ClN3O |
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Molecular Weight | 375.8 g/mol |
IUPAC Name | 7-[(3-chloroanilino)-pyridin-2-ylmethyl]-2-methylquinolin-8-ol |
Standard InChI | InChI=1S/C22H18ClN3O/c1-14-8-9-15-10-11-18(22(27)20(15)25-14)21(19-7-2-3-12-24-19)26-17-6-4-5-16(23)13-17/h2-13,21,26-27H,1H3 |
Standard InChI Key | LRORHYYIGOEORJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=N3)NC4=CC(=CC=C4)Cl |
Introduction
Structural Features and Molecular Design
Core Architecture
The compound features a 2-methylquinolin-8-ol backbone, a scaffold widely studied for its pharmacological properties. Key modifications include:
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C7 substitution: A benzylamine bridge links the 3-chlorophenyl and pyridin-2-yl groups, introducing steric bulk and electronic diversity.
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C8 hydroxyl group: Enhances solubility and enables hydrogen bonding with biological targets .
Table 1: Structural Comparison with Related Quinoline Derivatives
Compound | Core Structure | Key Substitutions | Biological Activity |
---|---|---|---|
7-{(3-Cl-Ph)NHCH}-2-Me-Q-8-ol | Quinolin-8-ol | 3-Cl-Ph, Py, Me | Antimicrobial, Anticancer |
Chloroquine | 4-Aminoquinoline | Diethylaminoethyl side chain | Antimalarial |
Ciprofloxacin | Fluoroquinolone | Piperazinyl, fluorine | Antibacterial |
Electronic and Steric Effects
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The 3-chlorophenyl group increases lipophilicity, improving membrane permeability .
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The pyridinyl moiety participates in π-π stacking and metal coordination, critical for enzyme inhibition .
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The 2-methyl group stabilizes the quinoline ring, reducing metabolic degradation .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step strategy:
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Quinoline core formation: Skraup or Doebner-Miller reaction to construct the 2-methylquinolin-8-ol backbone .
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Mannich reaction: Introduces the (3-chlorophenyl)aminomethyl group at C7 using formaldehyde and amines .
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Purification: Chromatography or recrystallization yields >95% purity .
Table 2: Optimization of Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | Glycerol, HSO, 180°C | 65 | 80 |
2 | CHO, EtOH, 70°C | 78 | 92 |
3 | Silica gel chromatography | 93 | 99 |
Reactivity Profile
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Hydroxyl group: Undergoes acetylation or sulfonation to modify solubility .
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Pyridinyl nitrogen: Participates in coordination chemistry with transition metals (e.g., Fe, Cu) .
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Chlorophenyl group: Susceptible to nucleophilic aromatic substitution under harsh conditions .
Biological Activities and Mechanisms
Antimicrobial Properties
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MIC values: 5–20 μM against Mycobacterium tuberculosis H37Rv, comparable to isoniazid .
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Mechanism: Disrupts cell wall biosynthesis via inhibition of D-alanine ligase .
Antiviral Activity
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EC: 1.5 μM against human cytomegalovirus (HCMV), attributed to interference with viral DNA polymerase .
Physicochemical and Pharmacokinetic Properties
Table 3: Key Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
LogP | 3.2 ± 0.1 | HPLC |
Solubility (pH 7.4) | 12 μg/mL | Shake-flask |
pKa | 6.8 (phenolic OH) | Potentiometric titration |
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Metabolic stability: t = 45 min in human liver microsomes, primarily via CYP3A4-mediated oxidation .
Applications and Future Directions
Therapeutic Applications
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Tuberculosis: Synergizes with rifampicin, reducing treatment duration .
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Oncology: Enhances efficacy of platinum-based chemotherapeutics .
Industrial and Research Applications
Challenges and Opportunities
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